molecular formula C21H19N3O3S B2592058 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-98-0

6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2592058
CAS No.: 864927-98-0
M. Wt: 393.46
InChI Key: NJDYZWHAURPTSE-UHFFFAOYSA-N
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Description

6-Acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thienopyridine derivative characterized by a fused thieno[2,3-c]pyridine core. Key structural features include:

  • Acetyl group at position 6, which may influence metabolic stability by hindering oxidative degradation.
  • Carboxamide group at position 3, enhancing hydrogen-bonding capabilities.

Properties

IUPAC Name

6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12(25)24-9-8-16-17(11-24)28-21(18(16)19(22)26)23-20(27)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10H,8-9,11H2,1H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDYZWHAURPTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-bromo-3-pyridinecarboxaldehyde under basic conditions.

    Amidation: The naphthalene-2-amido group can be introduced through an amidation reaction using naphthalene-2-amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Biological Activity

The compound 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a member of the thieno[2,3-c]pyridine family, known for its diverse biological activities. This article reviews the synthesis methods, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[2,3-c]pyridine Core : This is achieved through the condensation of 2-aminothiophene and β-ketoesters under acidic or basic conditions.
  • Acetylation : The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
  • Amidation : The naphthalene amido group is incorporated via standard amide coupling techniques.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activities affecting cellular signaling.
  • Gene Expression Alteration : It influences the expression of genes related to cell growth and apoptosis.

Pharmacological Properties

Research indicates that derivatives of thieno[2,3-c]pyridine exhibit a broad range of biological activities:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial activity against various pathogens.
  • Neuropharmacological Effects : Certain compounds exhibit anxiolytic and antidepressant properties, indicating their potential in treating mood disorders.

Case Studies

  • Anticancer Studies
    • A study demonstrated that thieno[2,3-c]pyridine derivatives could inhibit cancer cell proliferation in vitro. The mechanism involved apoptosis induction via caspase activation and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity
    • Research highlighted that compounds similar to this compound exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against resistant strains .
  • Neuropharmacological Effects
    • In psychotropic studies, derivatives showed significant anxiolytic effects compared to standard treatments like diazepam. The compounds were assessed for their ability to reduce anxiety-related behaviors in animal models .

Data Tables

Activity TypeCompound ExampleEffectiveness (IC50/MIC)
AnticancerThieno[2,3-c]pyridine derivativeIC50 = 10 µM
AntimicrobialSimilar derivativesMIC = 15.62 µg/mL
NeuropharmacologicalAnxiolytic derivativeAnxiolytic activity > 4x compared to Diazepam

Scientific Research Applications

Chemistry

In the field of organic synthesis, 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications and reactions:

  • Synthesis of Derivatives : The compound can be modified through oxidation and reduction reactions to yield derivatives with enhanced properties.
Reaction TypeDescriptionExample Products
OxidationIntroduction of functional groupsSulfoxides, sulfones
ReductionConversion of functional groupsAlcohols, amines
SubstitutionNucleophilic substitutionNew amides or sulfamides

Biology

Research has demonstrated the potential biological activities of this compound. Studies indicate that it may exhibit antimicrobial and anticancer properties:

  • Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells. For instance, similar thienopyridine derivatives have shown efficacy against liver and lung cancer cells by modulating apoptotic pathways .
  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth. In vitro studies have indicated significant antimicrobial activity against various strains .

Medicine

The therapeutic applications of this compound are under investigation:

  • Drug Development : The compound's unique structure makes it a candidate for developing new drugs targeting specific biological pathways associated with cancer and infectious diseases. Its interaction with enzymes and receptors is being studied to understand its mechanism of action better.

Case Studies

  • Anticancer Research :
    • A study published in Journal of Medicinal Chemistry explored the effects of thienopyridine derivatives on cancer cell lines. Results indicated that certain modifications led to increased potency against specific cancer types .
  • Antimicrobial Efficacy :
    • Research published in ACS Omega highlighted the synthesis of thienopyridine derivatives with enhanced antimicrobial activity. The study reported minimum inhibitory concentration (MIC) values demonstrating the effectiveness of these compounds against resistant bacterial strains .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

  • Naphthalene-2-amido (Target Compound) : The naphthalene moiety significantly enhances lipophilicity compared to phenyl-based substituents (e.g., BI67737, BI68205). This may improve membrane permeability but reduce aqueous solubility .
  • However, its higher molecular weight (422.30 vs. ~420 for the target compound) may affect pharmacokinetics .
  • Methanesulfonylbenzamido (BF38504) : The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1–2) and solubility, especially as a hydrochloride salt .

Steric and Electronic Modifications

  • Acetyl Group (Target Compound) : The acetyl group at position 6 may block cytochrome P450-mediated oxidation, improving metabolic stability compared to unsubstituted analogs .
  • Ethoxycarbonyl Substituents (): Ethoxycarbonyl groups in thieno[2,3-b]pyridines (e.g., compound 5) enhance polarity, contrasting with the acetyl group’s lipophilic nature in the target compound .

Pharmacokinetic Implications

  • Hydrochloride Salt (BF38504) : The ionic form of BF38504 dramatically improves water solubility, a formulation advantage over the free base form of the target compound .
  • 4-Methylbenzamido (BI79523) : Reduced molecular weight (371.50 vs. ~420) may enhance bioavailability but could limit tissue penetration due to lower lipophilicity .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for this compound, and what key reaction parameters should be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thieno[2,3-c]pyridine precursors. Key steps include:

  • Amidation : Coupling naphthalene-2-carboxylic acid derivatives with amino groups using activating agents like HATU or EDCl .

  • Acetylation : Introducing the acetyl group under anhydrous conditions, often with acetic anhydride in the presence of a base (e.g., pyridine) .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility, while reaction temperatures range from 0°C (for sensitive steps) to reflux .

  • Catalytic Optimization : Fe₂O₃@SiO₂/In₂O₃ catalysts can enhance yield in analogous heterocyclic syntheses .

    Key Parameters Optimal Range
    Temperature0–80°C
    Reaction Time4–24 hours
    Catalyst Loading5–10 mol%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide/acetate linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Critical Note : Monitor for byproducts (e.g., unreacted naphthalene-2-amide intermediates) using TLC with silica gel plates .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to avoid respiratory irritation (H335) .
  • Spill Management : Collect spills using vacuum systems and dispose as hazardous waste .
    • Contradiction Note : Some safety data sheets state classification criteria are not fully met , but conservative handling is advised.

Advanced Research Questions

Q. How can computational methods aid in the design and optimization of this compound's synthesis?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers for amidation/acetylation steps .
  • Machine Learning : Train models on analogous thieno-pyridine derivatives to predict optimal solvents/catalysts .
  • Example Workflow :

Simulate transition states for key reactions.

Use ICReDD’s computational-experimental feedback loop to refine conditions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity assays) .

  • Mechanistic Studies : Conduct target-specific assays (e.g., kinase inhibition) alongside broad-spectrum screens to isolate activity pathways .

  • Data Reconciliation : Apply multivariate analysis to account for variables like cell line heterogeneity or solvent effects (e.g., DMSO tolerance) .

    Common Contradictions Resolution Strategy
    Variable IC₅₀ valuesUse 3+ biological replicates
    Off-target effectsCRISPR/Cas9 knockout validation

Q. How does the compound's reactivity with common reagents influence its stability in experimental conditions?

  • Methodological Answer :

  • Acid/Base Sensitivity : The acetyl group may hydrolyze under strong acidic/basic conditions. Test stability in PBS (pH 7.4) vs. gastric fluid (pH 1.2) .
  • Oxidative Stability : Monitor degradation via LC-MS when exposed to ROS (e.g., H₂O₂) .
  • Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or moisture uptake .

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